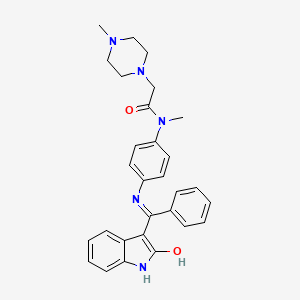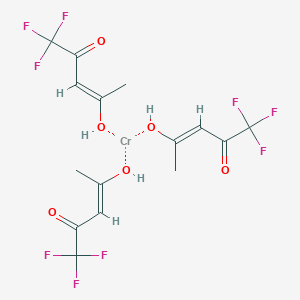
Chromium(cento) trifluoropentanedionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium(cento) trifluoropentanedionate, also known as chromium(III) trifluoroacetylacetonate, is an organic chromium compound. It is a coordination compound of chromium(III) with acetylacetonate and trifluoro-pentanedionate ligands. This compound is known for its stability and solubility in organic solvents such as ethanol, acetone, and dimethylformamide .
Mécanisme D'action
Target of Action
The primary target of Chromium(cento) Trifluoropentanedionate, also known as chromium;(E)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one, is the beta subunit of mitochondrial ATP synthase . This enzyme plays a crucial role in cellular energy production and metabolic regulation .
Mode of Action
This compound interacts with its target by binding to the beta-subunit of ATP synthase, inhibiting its enzymatic activity . This interaction influences physiological effects apart from insulin signaling .
Biochemical Pathways
The compound affects the insulin-signaling pathway and the metabolism of glucose, insulin, and blood lipids . It upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor . Additionally, it plays a role in carbohydrate, lipid, and protein metabolism .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) . These processes are responsible for the availability, transformation, and route of the compound in biological environments . The compound’s impact on bioavailability is yet to be fully understood.
Result of Action
The molecular and cellular effects of this compound’s action include enhancing insulin sensitivity and managing glucose metabolism . It also improves cardiometabolic symptoms by augmenting carbohydrate and lipid metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain ions in the soil can affect the speciation and toxicity of chromium . Moreover, anthropogenic activities such as urbanization and industrialization contribute to an increased depletion of natural resources, which can impact the environmental distribution of chromium .
Méthodes De Préparation
Chromium(cento) trifluoropentanedionate can be synthesized by reacting chromium trioxide with trifluoro-2,4-pentanedionic acid. The specific steps include adding an appropriate amount of chromium trioxide powder to the trifluoro-2,4-pentanedionic acid solution, and filtering to obtain the product after the reaction . This method is commonly used in laboratory settings.
Analyse Des Réactions Chimiques
Chromium(cento) trifluoropentanedionate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under certain conditions, although it is relatively stable at room temperature.
Reduction: The compound can be reduced using specific reducing agents.
Substitution: It can undergo substitution reactions where the ligands are replaced by other ligands.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Chromium(cento) trifluoropentanedionate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, such as valence synthesis and oxidation reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used as a dye component for coloring plastics, paints, and inks.
Comparaison Avec Des Composés Similaires
Chromium(cento) trifluoropentanedionate is unique due to its specific ligand structure and stability. Similar compounds include:
Chromium(III) acetylacetonate: Another coordination compound of chromium(III) with acetylacetonate ligands.
Chromium(III) hexafluoroacetylacetonate: A compound with hexafluoroacetylacetonate ligands, known for its high stability and volatility.
Chromium(III) tris(2,4-pentanedionate): A compound with 2,4-pentanedionate ligands, used in various catalytic applications.
These compounds share similar coordination chemistry but differ in their ligand structures and specific applications.
Propriétés
Numéro CAS |
14592-89-3 |
|---|---|
Formule moléculaire |
C15H12CrF9O6 |
Poids moléculaire |
511.23 g/mol |
Nom IUPAC |
chromium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/3C5H5F3O2.Cr/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/q;;;+3/p-3/b3*4-2-; |
Clé InChI |
GYRWLOXVTKJODP-DJFUMVPSSA-K |
SMILES |
CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Cr] |
SMILES isomérique |
CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Cr+3] |
SMILES canonique |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Cr+3] |
Pictogrammes |
Irritant; Health Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



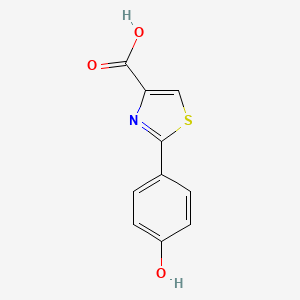
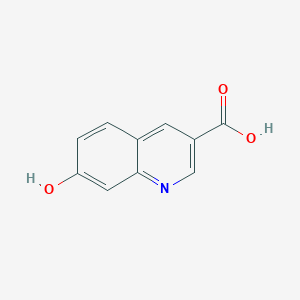
![6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1436764.png)
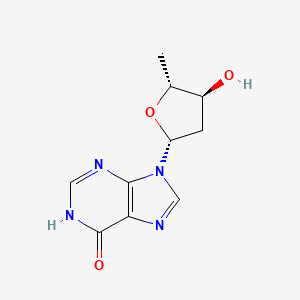
![Methyl 8,8-dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxylate](/img/structure/B1436767.png)

![7-(ethanesulfonyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1436772.png)
![1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one](/img/structure/B1436774.png)
![ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B1436775.png)


